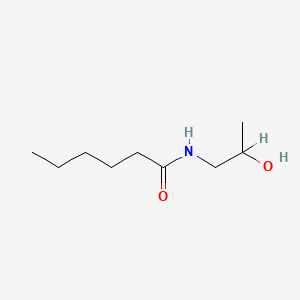

N-(2-Hydroxypropyl)hexanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23054-59-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)hexanamide |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-9(12)10-7-8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |

InChI Key |

WEJHDPCZRFVRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC(C)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for N 2 Hydroxypropyl Hexanamide

Structure-Activity Relationship (SAR) Studies for Modified Hexanamides

The hexanamide (B146200) scaffold is a common feature in molecules designed for biological activity. By systematically modifying the structure of these hexanamide derivatives and assessing their biological effects, researchers can establish structure-activity relationships (SAR). This process is crucial for optimizing lead compounds in drug discovery.

For example, SAR studies on a class of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) have utilized amide-based structures. In one study, a series of compounds were synthesized from the natural product saprorthoquinone, where different linkers and pharmacophores were attached. mdpi.com An amidation reaction was key to creating a library of derivatives, and it was found that an N-(2-aminophenyl) amide pharmacophore connected by a pentane (B18724) linker was crucial for balanced inhibitory activity against both enzymes. mdpi.com Specifically, compound 33d in the study, which incorporates an N-substituted amide, showed potent and balanced activity against both IDO1 and HDAC1. mdpi.com

Similarly, research into selective HDAC inhibitors has involved exploring the SAR of derivatives bearing an R-amino acid unit. uni-halle.de Modifications to the linker and cap groups, which often include amide functionalities like hexanamide, are performed to improve potency and selectivity. uni-halle.de

| Base Compound/Class | Structural Modifications | Key SAR Findings | Target |

| Saprorthoquinone Derivatives | Variation of linker length and amide substituents | A pentane linker and an N-(2-aminophenyl) amide group provided balanced dual inhibition. mdpi.com | IDO1/HDAC1 mdpi.com |

| Amino Acid-Derived Inhibitors | Alteration of linker and cap groups attached to the core | Modifications to the "foot-pocket" moiety and cap groups influence potency and selectivity. uni-halle.de | HDAC8 uni-halle.de |

Incorporation into Complex Molecular Architectures

The N-(2-Hydroxypropyl)hexanamide structure can act as a versatile building block, being incorporated into larger and more intricate molecular designs. Its functional groups—the secondary amide and the hydroxyl group—provide handles for further chemical transformations.

One area where such structures are relevant is in the development of therapeutics. A patent for compounds useful in treating Alzheimer's disease discloses N-(3-amino-2-hydroxy-propyl) substituted alkylamides, which share a similar core structure. google.com For instance, the compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{(1S,2R)-1-(3,5-difluorobenzyl)-3-[(3-ethylbenzyl)amino]-2-hydroxypropyl}hexanamide demonstrates the integration of the hexanamide moiety into a complex molecule designed to inhibit the beta-secretase enzyme. google.com

Another example is the complex molecule L-693,549, chemically named N-[2(R)-Hydroxy-1(S)-indanyl]-5(S)-[[(1,1-dimethylethoxy)carbonyl]amino]-4(S)-hydroxy-6-phenyl-2(R)-[(4-hydroxypropyl)benzyl]hexanamide . ontosight.ai This compound features a hexanamide backbone with multiple chiral centers and functional groups, highlighting how this simple amide can form the core of a sophisticated molecular structure intended for biological interactions. ontosight.ai

Furthermore, the hexanamide structure has been incorporated into supramolecular systems. A study reported improving the solubility of a bioactive thiadiazole derivative, 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide , by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin. researchgate.net This demonstrates the use of the hexanamide-containing molecule as a "guest" in a host-guest chemical system, a strategy often used to enhance drug delivery properties. researchgate.net

| Complex Molecule Name | Molecular Context | Field of Application |

| 2-(1H-1,2,3-benzotriazol-1-yl)-N-{(1S,2R)-1-(3,5-difluorobenzyl)-3-[(3-ethylbenzyl)amino]-2-hydroxypropyl}hexanamide google.com | Beta-secretase inhibitor | Alzheimer's Disease Therapeutics google.com |

| L-693,549 ontosight.ai | Complex hexanamide with multiple chiral centers | Potential enzyme or receptor modulator ontosight.ai |

| 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide researchgate.net | Guest molecule in a cyclodextrin (B1172386) inclusion complex | Drug Delivery/Formulation researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Hydroxypropyl Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2-Hydroxypropyl)hexanamide

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be assembled.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide crucial information about the electronic environment, neighboring protons, and the number of protons in a given set, respectively. libretexts.org For this compound, distinct signals are expected for the protons of the hexanoyl group and the 2-hydroxypropyl group.

The protons of the hexanamide (B146200) alkyl chain are expected in the upfield region, typical for alkanes. chemicalbook.com The terminal methyl (CH₃) group would appear as a triplet around 0.9 ppm. The internal methylene (B1212753) (CH₂) groups would resonate as multiplets between approximately 1.3 and 1.7 ppm. chemicalbook.com The methylene group adjacent to the carbonyl (α-CH₂), being deshielded by the electron-withdrawing carbonyl group, would appear further downfield, typically around 2.2 ppm as a triplet. libretexts.org

The protons of the N-(2-hydroxypropyl) moiety exhibit characteristic shifts. The methyl group on this fragment would appear as a doublet around 1.1-1.2 ppm. The methine proton (CH) adjacent to the hydroxyl group is expected to be a multiplet around 3.8-4.0 ppm. The methylene protons (CH₂) attached to the nitrogen atom would also appear as a multiplet, likely in the 3.1-3.3 ppm range. The amide (NH) and hydroxyl (OH) protons are exchangeable and their chemical shifts can vary depending on solvent, concentration, and temperature; they often appear as broad singlets. rsc.orgwashington.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | -CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| b | -CH(OH)CH₃ | ~1.15 | Doublet (d) | 3H |

| c | -C(=O)-CH₂-(CH₂)₃-CH₃ | ~1.3 | Multiplet (m) | 4H |

| d | -C(=O)-CH₂-CH₂-(CH₂)₂-CH₃ | ~1.6 | Multiplet (m) | 2H |

| e | -C(=O)-CH₂-CH₂- | ~2.2 | Triplet (t) | 2H |

| f | -NH-CH₂-CH(OH)- | ~3.2 | Multiplet (m) | 2H |

| g | -NH-CH₂-CH(OH)- | ~3.9 | Multiplet (m) | 1H |

| h | -NH- | Variable | Broad Singlet (br s) | 1H |

| i | -OH | Variable | Broad Singlet (br s) | 1H |

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals. oregonstate.edu

For this compound, the carbonyl carbon of the amide group is expected to have the most downfield shift, typically in the range of 172-175 ppm. rsc.org The carbons of the 2-hydroxypropyl group would appear in the mid-field region: the carbon bearing the hydroxyl group (CH-OH) around 66 ppm, the carbon attached to the nitrogen (CH₂-NH) around 46 ppm, and the methyl carbon (CH₃) at a more upfield position around 20 ppm. rsc.org The carbons of the hexanoyl chain would resonate in the upfield region, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons ranging from about 22 to 36 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=O | -C=O | ~174 |

| CH-OH | -NH-CH₂-CH(OH)- | ~66 |

| CH₂-N | -NH-CH₂-CH(OH)- | ~46 |

| α-CH₂ | -C(=O)-CH₂- | ~36 |

| β, γ, δ-CH₂ | -C(=O)-CH₂-(CH₂)₃-CH₃ | ~22-31 |

| CH₃ (propyl) | -CH(OH)CH₃ | ~20 |

| CH₃ (hexyl) | -(CH₂)₄-CH₃ | ~14 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's covalent structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically on adjacent carbons. uzh.ch For this compound, COSY would show cross-peaks connecting the NH proton to the adjacent CH₂ protons, which in turn would correlate with the CH proton, which would finally correlate with the terminal CH₃ protons of the hydroxypropyl group. Similarly, it would confirm the connectivity of the entire hexanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. creative-biostructure.com It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.2 ppm (α-CH₂) would show a cross-peak to the carbon signal at ~36 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. engineegroup.us This is particularly useful for confirming the connection across the amide bond. A NOESY spectrum would be expected to show a cross-peak between the amide NH proton and protons on both the α-CH₂ of the hexanoyl group and the CH₂ of the hydroxypropyl group, providing definitive evidence of the amide linkage.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uakron.edu It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact molecular formula of a compound. While nominal mass spectrometry might not distinguish between two molecules with the same integer mass but different elemental compositions, HRMS can easily differentiate them. bioanalysis-zone.com For this compound, HRMS would be used to confirm its elemental composition, C₉H₁₉NO₂.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₂ |

| Nominal Mass | 173 |

| Monoisotopic Mass (Calculated) | 173.1416 u |

| Expected Ion ([M+H]⁺) | 174.1489 u |

An experimental HRMS measurement matching the calculated value for the protonated molecule ([M+H]⁺) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure of the precursor ion. thermofisher.com

For this compound, the most likely fragmentation pathway under collision-induced dissociation (CID) is the cleavage of the amide bond, which is the most labile bond in the structure. This would lead to two primary fragment ions.

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion ([M+H]⁺) | Predicted Fragment Ion (m/z) | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 174.15 | 100.08 | [CH₃(CH₂)₄C=O]⁺ | Cleavage of the C-N amide bond, charge retained on the hexanoyl fragment. |

| 76.07 | [H₂N-CH₂-CH(OH)-CH₃]⁺ | Cleavage of the C-N amide bond, charge retained on the aminopropanol (B1366323) fragment. |

The observation of these specific product ions in the MS/MS spectrum would provide unequivocal confirmation of the connectivity between the hexanoyl group and the 2-hydroxypropylamine moiety through an amide linkage.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the mass analysis of large biomolecules, polymers, and other organic compounds. autobio.com.cn The technique involves embedding the analyte molecule in a crystalline matrix of a low-molecular-weight organic compound. A pulsed laser irradiates the co-crystal, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). These ions are then accelerated into a field-free flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. autobio.com.cn

For this compound, MALDI-TOF MS provides a rapid and sensitive method for determining its molecular weight with high accuracy. ipfdd.de The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Additionally, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace impurities, may also be observed.

The chemical structure of this compound consists of a hexanoyl group attached to a 2-hydroxypropylamine moiety. ontosight.ai Based on its molecular formula (C9H19NO2), the expected m/z values for its primary ions can be calculated. Fragmentation may also occur, providing further structural information by identifying characteristic neutral losses, such as the loss of a water molecule (H₂O) from the hydroxyl group or cleavage of the amide bond.

| Ion Species | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 173.28 | Molecular Ion |

| [M+H]⁺ | 174.29 | Protonated Molecule |

| [M+Na]⁺ | 196.27 | Sodium Adduct |

| [M+K]⁺ | 212.38 | Potassium Adduct |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques for identifying functional groups within a molecule. upi.edu These methods work by passing infrared radiation through a sample and measuring which wavelengths are absorbed. msu.edu The absorbed energy excites molecular vibrations, such as stretching and bending of covalent bonds. msu.edu Since each type of bond and functional group vibrates at a characteristic frequency, the resulting spectrum provides a unique "fingerprint" of the molecule. libretexts.org

The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the secondary amide (-CONH-) group, and the aliphatic alkyl chains.

Key expected absorptions include:

O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. upi.edulibretexts.org

N-H Stretch: A moderate absorption peak for the N-H stretching vibration of the secondary amide is expected between 3370 and 3170 cm⁻¹. spectroscopyonline.com

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexanoyl and propyl groups. libretexts.org

C=O Stretch (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group in a secondary amide, is expected to appear in the range of 1680-1630 cm⁻¹. msu.eduspectroscopyonline.com

N-H Bend (Amide II Band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is a key feature for secondary amides and typically appears as a strong peak between 1560 and 1500 cm⁻¹. spectroscopyonline.comnih.gov

C-O Stretch: The stretching vibration of the C-O single bond in the secondary alcohol group is expected to produce a strong band in the 1300-1000 cm⁻¹ region. vscht.cz

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3550-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3370-3170 | N-H Stretch | Secondary Amide | Moderate |

| 3000-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| 1680-1630 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1560-1500 | N-H Bend (Amide II) | Secondary Amide | Strong |

| 1470-1450 | C-H Bend | Alkyl (CH₂) | Moderate |

| 1300-1000 | C-O Stretch | Secondary Alcohol | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com The method involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. anton-paar.comresearchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its covalent structure and stereochemistry. Crucially, it would also reveal the detailed nature of intermolecular interactions that govern the crystal packing. Given the presence of both hydrogen bond donors (the -OH and -NH groups) and acceptors (the carbonyl oxygen and the hydroxyl oxygen), extensive hydrogen bonding is expected to be a dominant feature of the solid-state structure.

The analysis would precisely define the hydrogen-bonding network, showing how individual molecules connect to form larger supramolecular architectures, such as chains, sheets, or three-dimensional networks. This information is critical for understanding physical properties like melting point, solubility, and polymorphism.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice. anton-paar.com | Defines the basic packing symmetry and density of the crystal. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-O, C-C). researchgate.net | Confirms bond orders and identifies any unusual electronic effects. |

| Bond Angles | The angle formed between three connected atoms (e.g., O-C-N, C-N-H). | Reveals the local geometry and hybridization of atoms. |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the conformation of the alkyl chains and the overall molecular shape. |

| Hydrogen Bond Geometry | The distances and angles between donor, hydrogen, and acceptor atoms (e.g., O-H···O=C). | Elucidates the specific intermolecular interactions responsible for the crystal's stability and structure. |

Mechanistic Investigations of N 2 Hydroxypropyl Hexanamide Reactivity and Degradation

Free-Radical Chemistry and Reactive Intermediates

The degradation of N-(2-Hydroxypropyl)hexanamide is significantly influenced by free-radical chemistry, particularly under photolytic and radiolytic conditions. These processes lead to the formation of highly reactive intermediates that drive the decomposition of the parent molecule.

Photolytic Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce the photolytic degradation of this compound. nih.gov Studies on analogous N-acetylated sphingolipid species suggest that the photodecomposition proceeds via Norrish type I reactions. This type of reaction involves the homolytic cleavage of the amide bond upon excitation, leading to the formation of both nitrogen-centered and alkyl radicals. The presence of a hydroxyl group within the molecule is a key prerequisite for these transformations to occur, enabling structural modification and destruction.

The primary photolytic event is the absorption of UV light, which promotes the molecule to an excited state. This is followed by the cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond of the amide, generating a pair of radicals. These reactive species can then participate in a variety of secondary reactions, leading to the fragmentation of the molecule.

Radiolytic Transformations and C-C Bond Rupture

Similar to photolysis, radiolysis induced by ionizing radiation, such as gamma rays, is a significant pathway for the degradation of this compound. nih.govresearchgate.net Experimental data from the radiolysis of similar compounds, like 2-aminoglycerol (serinol), and the photolysis of this compound itself, indicate that a key destructive process is C-C bond rupture. nih.gov This bond cleavage is a characteristic feature of the free-radical transformations that these molecules undergo. researchgate.net

The interaction of ionizing radiation with the molecule or the surrounding aqueous medium generates highly reactive species, including hydroxyl radicals, which can abstract a hydrogen atom from the this compound molecule. This abstraction initiates a cascade of radical reactions, ultimately leading to the cleavage of covalent bonds. The fragmentation of the molecule's carbon backbone, specifically C-C bond rupture, is a dominant outcome of these radiolytic transformations. nih.govresearchgate.net

Formation and Decomposition of N-Centered Radicals

A central element in both the photolytic and radiolytic degradation of this compound is the formation and subsequent decomposition of nitrogen-centered radicals. nih.govresearchgate.net The key stage of the photo- and radiation-induced destruction is the generation of these N-centered radicals from the parent compound. nih.govepa.gov

These aminyl radicals can be formed through the homolytic cleavage of the C-N bond or by hydrogen abstraction from the nitrogen atom. Once formed, these N-centered radicals are unstable and undergo decomposition. nih.govresearchgate.net This decomposition often involves the simultaneous cleavage of C-C and O-H bonds, a process that can be facilitated by the formation of a five-membered transition state in related α,β-amino alcohols. The fragmentation of these nitrogen-centered radicals is a critical step that leads to the ultimate breakdown of the molecule's structure. researchgate.net

| Reactive Intermediate | Formation Pathway | Role in Degradation |

| N-Centered Radicals | Photolysis (C-N bond cleavage), Radiolysis (H-abstraction) | Key intermediate initiating decomposition pathways. nih.govresearchgate.net |

| Alkyl Radicals | Photolysis (Norrish Type I reaction) | Participate in secondary reactions leading to fragmentation. |

| Carbon-Centered Radicals | Radiolysis (H-abstraction from carbon backbone) | Undergo fragmentation leading to C-C bond rupture. researchgate.net |

| Hydroxyl Radicals | Radiolysis of aqueous solutions | Initiate degradation by abstracting hydrogen atoms from the parent molecule. |

Chemical Stability under Diverse Environmental Conditions

While specific data on the chemical stability of this compound under a wide range of environmental conditions are limited, inferences can be drawn from its structure and studies on related compounds. As an amide, its stability is primarily dictated by the potential for hydrolysis of the amide bond, which is generally stable under neutral pH but can be susceptible to cleavage under strongly acidic or basic conditions.

The compound is listed as an inert ingredient in some pesticide formulations, suggesting it possesses sufficient stability for storage and application purposes. epa.gov General information for hexanamide (B146200), a related structure, indicates it is stable but incompatible with strong acids, bases, and oxidizing agents.

Degradation Product Identification and Mechanistic Elucidation

The elucidation of degradation mechanisms relies on the identification of the final products formed during photolysis and radiolysis. For compounds structurally related to this compound, product analysis has been instrumental in confirming the proposed free-radical pathways. nih.govresearchgate.net

While a detailed list of degradation products for this compound is not extensively documented in the available literature, the mechanism of C-C bond rupture and N-centered radical decomposition allows for the prediction of likely products. nih.gov Based on studies of analogous sphingolipids, fragmentation is expected to yield smaller carbonyl-containing compounds and ammonia (B1221849) or amines resulting from deamination. nih.govresearchgate.net

Molecular Interactions and Biological Functions of N 2 Hydroxypropyl Hexanamide and Analogues in Research Models

Modulation of Cellular Signaling Pathways (Non-Clinical)

The amide and hydroxyl groups within the N-(2-hydroxypropyl)hexanamide structure suggest potential sites for interaction with biological molecules like enzymes and receptors. ontosight.ai Research into structurally similar compounds indicates that molecules with a hexanamide (B146200) backbone can modulate cellular signaling pathways. ontosight.ai

Inhibition or Activation of Specific Enzyme Targets

Analogues of this compound have been identified as potent and specific inhibitors of key enzymes involved in various physiological processes. These findings from non-clinical studies highlight the therapeutic potential of this chemical class.

A notable example is N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) , which has been identified as a potent and selective inhibitor of cytochrome P450 (CYP)-catalyzed arachidonic acid epoxidation. nih.gov In studies using rat renal cortical microsomes, MS-PPOH significantly inhibited the formation of epoxyeicosatrienoic acids (EETs) without affecting the production of 20-HETE, another CYP-derived metabolite. nih.gov This selectivity makes MS-PPOH a valuable tool for investigating the specific roles of EETs in regulating renal function and vascular tone. nih.gov Chronic administration of this inhibitor was also found to attenuate hypoxia-induced pulmonary hypertension and vascular remodeling in mice, suggesting that CYP epoxygenases play a significant role in these conditions. nih.gov

Another class of analogues, N-(3-amino-2-hydroxy-propyl) substituted alkylamides , has been developed as inhibitors of the beta-secretase enzyme, also known as Beta Site APP Cleaving Enzyme (BACE). google.comgoogle.com This enzyme is crucial in the formation of A-beta peptide, which is a primary component of the amyloid plaques found in Alzheimer's disease. google.com The development of these inhibitors demonstrates that the N-(2-hydroxypropyl) moiety is a key structural feature for interacting with the active site of specific proteases. google.com

Table 1: Examples of Enzyme Inhibition by this compound Analogues

| Analogue Compound | Enzyme Target | Biological System/Model | Observed Effect | Reference |

|---|---|---|---|---|

| N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) | Cytochrome P450 Epoxygenase | Rat Renal Cortical Microsomes; Murine Model | Selective inhibition of arachidonic acid epoxidation; Attenuation of hypoxic pulmonary hypertension. | nih.govnih.gov |

| N-(3-amino-2-hydroxy-propyl) substituted alkylamides | Beta-secretase (BACE) | In vitro enzyme assays | Inhibition of BACE activity, relevant to reducing A-beta peptide formation. | google.comgoogle.com |

Interactions with Receptor Systems (Excluding Clinical Outcomes)

The structural framework of this compound is also found in ligands designed to interact with specific receptor systems. The design of bivalent ligands targeting G-protein coupled receptor (GPCR) heteromers, such as the A1-D1 adenosine-dopamine receptor heteromer, has incorporated this moiety. nih.gov For instance, the synthesis of a complex bivalent ligand involved an intermediate named N-(6-amino-1-(3-hydroxypropyl)-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-naphthamide , which contains the N-(3-hydroxypropyl) group. nih.gov Such research, while focused on creating tools for studying receptor pharmacology, underscores the utility of this chemical group in achieving specific receptor interactions. nih.gov The presence of hydroxy and amino groups in complex hexanamide structures suggests they are potential sites for forming interactions with biological receptors. ontosight.ai

Role in Microbial Communication and Quorum Sensing Systems

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org This process relies on the production and detection of small signal molecules, or autoinducers. frontiersin.orgnih.gov Interfering with QS, a strategy known as quorum quenching, is an area of significant research interest.

Interference with Bacterial Quorum Sensing Receptors

In many Gram-negative bacteria, QS is mediated by N-acyl-L-homoserine lactone (AHL) signals, which are detected by LuxR-type cytoplasmic receptors. nih.gov Research has shown that certain alkamides and piperamides can interfere with these AHL-dependent QS systems. researchgate.net Molecular docking analyses suggest that these compounds, which share structural similarities with the hexanamide portion of this compound, can bind to the same region of the QS signal receptor as the native ligand. researchgate.net For example, compounds like N-isobutyl-6-phenyl-hexanamide have been studied for their potential to modulate QS in bacteria. researchgate.net This suggests that the hexanamide scaffold can serve as a basis for designing competitive inhibitors of QS receptors. researchgate.net

Table 2: Modulation of Bacterial Quorum Sensing (QS) Systems

| Modulator Type | Target System | Mechanism of Action | Reference |

|---|---|---|---|

| Alkamides / Piperamides (e.g., N-isobutyl-6-phenyl-hexanamide) | AHL-dependent QS systems in Gram-negative bacteria | Likely competitive binding to LuxR-type receptors, interfering with native signal detection. | researchgate.net |

| 2-heptyl-4-quinolone (HHQ) | Pyrimidine (B1678525) biosynthesis pathway in Emiliania huxleyi | Potent inhibition of the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH). | nih.gov |

Impact on Microbial Metabolic Pathways

Beyond direct receptor interference, molecules involved in microbial communication can have profound effects on fundamental metabolic pathways. A compelling example is the bacterial QS molecule 2-heptyl-4-quinolone (HHQ) , produced by marine Pseudoalteromonas species. nih.gov Research has demonstrated that HHQ is an extremely potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of the marine phytoplankton Emiliania huxleyi. nih.gov This inhibition leads to cell cycle arrest, providing a mechanism by which a bacterial signal can directly control the physiology and growth of a eukaryotic organism. nih.gov

Interactions with Host-Guest Systems and Supramolecular Assemblies

Host-guest chemistry involves the formation of complexes between a "host" molecule, which has a cavity, and a "guest" molecule that fits within it, held together by non-covalent forces. wikipedia.org This principle is widely used in pharmaceutical sciences to improve the properties of active compounds.

Research has demonstrated the formation of an inclusion complex between a hexanamide derivative, 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide , and 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) . researchgate.netscispace.com Cyclodextrins are common host molecules used to encapsulate guest molecules, often enhancing their water solubility. researchgate.net Studies confirmed the formation of a 1:1 stoichiometric complex between the hexanamide derivative and the cyclodextrin (B1172386), resulting in a seven-fold increase in the compound's solubility in a buffer solution. researchgate.net This spontaneous and thermodynamically favorable inclusion process was verified using various analytical methods, including UV-vis spectroscopy, ¹H NMR, and differential scanning calorimetry. researchgate.net

Similarly, polymers of a related compound, N-(2-hydroxypropyl)methacrylamide (HPMA) , are known to self-assemble into supramolecular nanoparticles. nih.gov These copolymers are used as drug delivery systems and exhibit weak interactions with abundant blood plasma proteins, a factor that can influence their circulation time and biodistribution. nih.gov

Table 3: Host-Guest Interactions of Hexanamide and N-(2-Hydroxypropyl) Analogues

| Guest Molecule (Analogue) | Host Molecule | System Type | Key Finding | Reference |

|---|---|---|---|---|

| 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide | 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) | Inclusion Complex | Formation of a 1:1 complex significantly increased the aqueous solubility of the hexanamide derivative. | researchgate.netscispace.com |

| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Self-assembly / Plasma Proteins (e.g., HSA, IgG) | Supramolecular Nanoparticles | Forms nanoparticles that exhibit weak, non-covalent interactions with blood proteins. | nih.gov |

Inclusion Complex Formation with Cyclodextrins

This compound and its analogues can form inclusion complexes with cyclodextrins (CDs), a family of cyclic oligosaccharides. oatext.com These molecules possess a unique structure with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules. oatext.com This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. oatext.com The formation of these complexes is a dimensional and geometrically limited fit between the cyclodextrin cavity and the guest molecule. oatext.com Generally, hydrophobic molecules exhibit a greater affinity for the cyclodextrin cavity when in an aqueous solution. oatext.com

The process of forming these inclusion complexes can be achieved through various methods, including co-grinding and freeze-drying. researchgate.netnih.gov The choice of method can influence the properties of the resulting complex. The formation of the inclusion complex is driven by non-covalent intermolecular forces, such as van der Waals forces, electrostatic interactions, and hydrophobic interactions. scielo.brresearchgate.net

Thermodynamic and Spectroscopic Characterization of Inclusion Complexes

The formation and stability of inclusion complexes involving cyclodextrins and guest molecules like this compound analogues are characterized using various thermodynamic and spectroscopic techniques. Isothermal titration calorimetry (ITC) is a powerful tool that can directly measure the thermodynamic parameters of complex formation, including the binding constant (Kf), enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), as well as the stoichiometry of the interaction. d-nb.info For instance, the complexation of a bioactive thiadiazole derivative with 2-hydroxypropyl-β-cyclodextrin was found to be a spontaneous and thermodynamically advantageous process. researchgate.net

Spectroscopic methods are crucial for confirming the formation of the inclusion complex and elucidating the nature of the host-guest interaction.

UV-Vis Spectroscopy: Changes in the absorption spectrum of the guest molecule upon addition of the cyclodextrin can indicate complex formation. A blue shift in the absorption maximum was observed for a bioactive thiadiazole derivative upon complexation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for providing direct evidence of inclusion. Chemical shift changes of the protons of both the host and guest molecules upon complexation can confirm that the guest is located within the cyclodextrin cavity. researchgate.netscielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational frequencies of functional groups in the guest molecule upon inclusion, providing further evidence of complex formation in the solid state. researchgate.netnih.govnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the inclusion complex. The disappearance or shifting of the melting point of the guest molecule in the DSC thermogram of the complex indicates its encapsulation within the cyclodextrin. researchgate.netnih.gov

Powder X-ray Diffractometry (PXRD): PXRD patterns can differentiate between the physical mixture of the guest and cyclodextrin and the true inclusion complex, which typically shows a more amorphous pattern. researchgate.netnih.gov

Scanning Electron Microscopy (SEM): SEM can be used to observe the morphological changes between the pure components and the inclusion complex. nih.gov

The stability of these inclusion complexes is quantified by the stability constant (Ks) or formation constant (Kf). For example, the inclusion complex of a bioactive thiadiazole derivative with 2HP-β-CD was determined to have a stability constant of 103 kg·mol⁻¹. researchgate.net Another study on an emodin/HP-β-CD complex calculated a stability constant of 1758.3 ± 5.7 M⁻¹. researchgate.net The stoichiometry of these complexes is frequently found to be 1:1. researchgate.netresearchgate.net

| Technique | Information Provided | Example Finding |

| Isothermal Titration Calorimetry (ITC) | Binding constant (Kf), ΔH°, ΔS°, ΔG°, stoichiometry | The complexation process is spontaneous and thermodynamically favorable. researchgate.net |

| UV-Vis Spectroscopy | Indication of complex formation | Blue shift in the absorption maximum of the guest molecule. researchgate.net |

| 1H NMR Spectroscopy | Direct evidence of inclusion within the cavity | Chemical shift changes confirm host-guest interaction. researchgate.net |

| FTIR Spectroscopy | Changes in vibrational frequencies | Confirms complex formation in the solid state. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal properties, melting point changes | Disappearance of the guest's melting peak indicates encapsulation. researchgate.net |

| Powder X-ray Diffractometry (PXRD) | Crystalline structure changes | Amorphous pattern suggests inclusion complex formation. researchgate.net |

Investigation of Biocompatibility and Non-Immunogenicity in Research Contexts

The biocompatibility and non-immunogenicity of materials are critical aspects in their potential use in biological systems. While specific studies on the biocompatibility of this compound are not extensively detailed in the provided search results, inferences can be drawn from research on analogous structures, particularly polymers derived from N-(2-hydroxypropyl)methacrylamide (HPMA).

Polymers based on HPMA are known to be water-soluble, non-toxic, and non-immunogenic, and they tend to have a prolonged residence time in blood circulation. wikipedia.org These characteristics have made them suitable as macromolecular carriers for various therapeutic agents. wikipedia.org For instance, HPMA copolymer-drug conjugates have been developed and have even entered clinical trials. wikipedia.org Studies on HPMA copolymers containing adriamycin showed that they produced very small amounts of antibodies in mice, indicating low immunogenicity. nih.gov Furthermore, attaching adriamycin to the HPMA copolymer significantly reduced its toxicity to hematopoietic precursors in bone marrow. nih.gov

While direct data for this compound is limited, the research on structurally similar HPMA polymers suggests that such amide-containing compounds have the potential for good biocompatibility and low immunogenicity, making them interesting candidates for further investigation in biomedical applications.

Fundamental Aspects of Amide Functionality in Biological Systems

The amide functional group is of paramount importance in biological systems, primarily due to its central role in the structure of proteins. solubilityofthings.comlibretexts.org Proteins are polymers of amino acids linked together by peptide bonds, which are a specific type of amide bond. solubilityofthings.comlibretexts.org This linkage is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. solubilityofthings.com

Key characteristics of the amide bond that contribute to its biological significance include:

Stability: Amide bonds are relatively stable and resistant to hydrolysis in aqueous environments, which is crucial for maintaining the integrity of protein structures. wikipedia.org However, their hydrolysis can be catalyzed by enzymes known as proteases. numberanalytics.com

Planarity and Rigidity: The amide group has a planar geometry due to the delocalization of the nitrogen's lone pair of electrons, which gives the C-N bond a partial double-bond character. numberanalytics.comajchem-a.com This planarity restricts rotation around the peptide bond, influencing the conformational flexibility of the protein backbone and contributing to the formation of defined secondary structures. numberanalytics.com

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). wikipedia.orgajchem-a.com This ability to form hydrogen bonds is fundamental to the stabilization of protein secondary structures, such as alpha-helices and beta-sheets, as well as tertiary and quaternary structures. wikipedia.orgnumberanalytics.com

The stability and hydrogen bonding capabilities of the amide functional group render it a reliable structural component in biological macromolecules. solubilityofthings.com Understanding these fundamental aspects is crucial for fields like drug design and development, where many therapeutic molecules contain amide bonds. numberanalytics.comajchem-a.com

Advanced Analytical Methodologies for N 2 Hydroxypropyl Hexanamide Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating and analyzing chemical compounds. For a molecule like N-(2-Hydroxypropyl)hexanamide, various techniques can be employed to assess its purity, quantify its presence in a mixture, and perform detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for verifying the purity and determining the concentration of non-volatile compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

In studies of analogous compounds such as N-(2-hydroxypropyl)methacrylamide (HPMA), reverse-phase HPLC (RP-HPLC) is frequently used. acs.orgscispace.com This approach typically uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. For instance, research on HPMA polymerization kinetics utilizes RP-HPLC to measure the concentration of the remaining monomer over time, thereby determining the polymerization conversion rate. acs.org The purity of the final product can be assessed by the presence of a single, sharp peak, with the area under the peak being proportional to its concentration. Purity levels as high as 91.67% have been determined for similar compounds using HPLC. mdpi.com

A typical HPLC setup for a related amide compound might involve the following conditions:

| Parameter | Value | Source |

| System | Agilent 1100 Series | nih.gov |

| Column | Reverse Phase C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / Water (2:3 ratio) | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Flow Rate | 1.0 mL/min | acs.orgnih.gov |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile or semi-volatile compounds within a mixture. For analysis, non-volatile compounds like this compound may require a derivatization step to increase their volatility. sigmaaldrich.com In this process, the sample is vaporized and separated in the gas chromatograph before each component is ionized and detected by the mass spectrometer, which provides a unique mass spectrum or "fingerprint" for identification.

Research involving the photolysis of this compound (HPHA) has utilized GC-MS to identify the resulting products. researchgate.net This demonstrates the method's utility in analyzing the composition of product mixtures following chemical reactions or degradation. The mass spectrum of a given component can be compared against spectral libraries (like NIST, Wiley9) for positive identification. japsonline.com The GC-MS analysis of a sample containing various amides and other chemicals would typically involve a specific column and temperature program to ensure adequate separation.

An example of GC-MS parameters used for analyzing complex mixtures containing various chemical substances is shown below:

| Parameter | Value | Source |

| System | Agilent 7890A GC with 5975C MSD | mdpi.com |

| Column | Agilent DB-225MS (30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Injection | 0.5 µL, Splitless Mode | mdpi.com |

| Inlet Temperature | 300 °C | mdpi.com |

| Ion Source Temp. | 230 °C | mdpi.com |

| MSD Temperature | 280 °C | mdpi.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (UPLC-qTOF-HR-MS)

UPLC-qTOF-HR-MS represents a cutting-edge analytical platform that combines the superior separation efficiency of Ultra-Performance Liquid Chromatography with the high mass accuracy and resolution of a Quadrupole Time-of-Flight mass spectrometer. researchgate.net UPLC utilizes smaller column particles (<2 µm), which allows for faster analysis and better resolution compared to traditional HPLC. science.gov

This technique is exceptionally valuable for the structural elucidation and identification of unknown compounds, impurities, or degradation products in a sample. bruker.com The qTOF-MS provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of a compound's elemental formula with a high degree of confidence. researchgate.netdtu.dk While specific studies on this compound using this method are not prevalent, its application would be indispensable for characterizing synthesis byproducts or metabolites in complex research scenarios. The technology is capable of distinguishing between compounds with very similar masses and providing fragmentation data (MS/MS) to piece together the molecular structure. bruker.com

Quantitative Analysis Methods

Quantitative analysis aims to determine the precise amount or concentration of a substance in a sample. For this compound, this is typically achieved using the chromatographic methods described above, coupled with appropriate calibration and detection.

The fundamental principle involves creating a calibration curve by running a series of standards of known concentrations. The instrument's response (e.g., peak area in a chromatogram) is plotted against the concentration. The concentration of the unknown sample is then determined by measuring its response and interpolating the value from the calibration curve. Method validation is crucial and includes assessing repeatability and intermediate precision, with relative standard deviations (RSD) often required to be below 5%. rsc.org For GC-MS, quantitative analysis can be performed using an internal standard to correct for variations in sample preparation and injection. mdpi.com

The table below summarizes key parameters for a validated quantitative method developed for similar compounds.

| Parameter | Finding | Source |

| Technique | UHPLC | rsc.org |

| Linearity | Established with calibration curve | rsc.org |

| Repeatability (RSD) | < 1.92% | rsc.org |

| Intermediate Precision (RSD) | < 3.92% | rsc.org |

| Limit of Detection (LOD) | Dependent on analyte and matrix | rsc.org |

| Limit of Quantification (LOQ) | Dependent on analyte and matrix | rsc.org |

Advanced Detection and Characterization Methods in Complex Matrices (Non-Clinical)

Detecting and characterizing this compound in complex non-clinical matrices, such as environmental samples, industrial process streams, or food contact materials, presents significant analytical challenges. The matrix often contains numerous interfering compounds that can mask the signal of the target analyte.

Effective analysis in such scenarios requires robust sample preparation techniques to isolate the analyte from the matrix. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. d-nb.inforesearchgate.net For example, a study on substances migrating from plastic food contact materials into food simulants (a complex matrix) used LLE to transfer the analytes into an organic solvent suitable for GC-MS analysis. d-nb.info Another advanced technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the sample to rapidly concentrate analytes before GC-MS or HPLC analysis. researchgate.net

Once extracted, highly sensitive and selective analytical instruments are required. GC-MS and UPLC-qTOF-HR-MS are particularly well-suited for this purpose due to their ability to separate the analyte from matrix interferences and provide confident identification based on mass spectral data. d-nb.inforesearchgate.net

Future Research Directions and Translational Perspectives Non Clinical

Development of N-(2-Hydroxypropyl)hexanamide as a Chemical Probe for Biological Systems

The development of this compound as a chemical probe for investigating biological systems is an emerging area of interest. A key characteristic that makes HPHA a candidate for such applications is its susceptibility to induced chemical transformations, such as photolysis. Research has shown that the photolysis of HPHA can lead to the cleavage of the C-C bond within its structure. researchgate.net This property is significant because it suggests that HPHA could be engineered into a photoactivatable probe.

Such a probe could be used to study various biological processes with high spatial and temporal control. For instance, by attaching HPHA to a molecule of interest, researchers could initiate a specific chemical reaction or release a payload at a precise location within a biological system using light. The study of its photolytic products is a foundational step in understanding the reaction mechanisms and byproducts, ensuring that the probe's activity is well-characterized and predictable. researchgate.net Further research in this area would involve modifying the HPHA structure to fine-tune its photolytic properties and to incorporate reporter groups that would allow for the visualization and tracking of its interactions within a cellular or tissue context.

Integration into Novel Biomaterials and Polymer Science Research

The structural features of this compound, particularly its hydroxyl and amide groups, make it a valuable monomer for the synthesis of novel polymers and the construction of advanced biomaterials. These functional groups offer sites for polymerization and for conjugation to other molecules, opening up a wide range of possibilities for material design and engineering.

Polymeric Carrier Systems for Research Applications

In the field of polymer science, HPHA can be envisioned as a building block for creating sophisticated polymeric carrier systems. These systems are designed to encapsulate and transport molecules for various research applications. The amphiphilic nature of HPHA, possessing both a hydrophilic hydroxyl group and a more hydrophobic hexanamide (B146200) tail, could be exploited to create self-assembling structures such as micelles or polymersomes. These carriers could be used to solubilize and study poorly water-soluble compounds in aqueous biological environments. The development of polymers based on HPHA would involve investigating different polymerization strategies to create linear, branched, or cross-linked architectures with tailored properties.

Nanogel and Nanoparticle Architectures for Material Science Studies

The principles of polymer science can be extended to the fabrication of HPHA-based nanogels and nanoparticles for materials science research. By cross-linking HPHA-containing polymers, it is possible to create three-dimensional nanogel networks that can swell in aqueous solutions. These nanogels could be designed to respond to specific environmental stimuli, such as pH or temperature, due to the presence of the functional groups in HPHA. Such responsive materials are of great interest for developing "smart" systems that can undergo controlled changes in their physical properties. Furthermore, HPHA could be incorporated into the synthesis of solid nanoparticles, where it could serve to modify the surface properties of the particles, enhancing their stability and enabling their interaction with biological systems in a controlled manner.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools to investigate the properties and behavior of this compound at the atomic level. These in silico approaches can offer insights that are complementary to experimental studies and can guide the rational design of new HPHA-based molecules and materials.

Structure Prediction and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of HPHA is fundamental to predicting its physical and chemical properties. Computational methods, such as quantum mechanics and molecular mechanics, can be used to calculate the stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how HPHA interacts with other molecules and how it will behave as a component of a larger system, such as a polymer or a nanoparticle. The conformational landscape of HPHA will be influenced by the interplay of intramolecular hydrogen bonding and steric effects, which can be systematically studied using computational techniques.

Exploration of this compound in Agrochemistry and Environmental Research

While extensive, peer-reviewed research on the specific applications of this compound in agrochemistry is not abundant in publicly available literature, existing regulatory information and the properties of related compounds suggest potential and current uses.

One of the primary roles identified for this compound in an agricultural context is as an inert ingredient in pesticide formulations. A report from the U.S. Environmental Protection Agency (EPA) classifies this compound, also referred to as the monoisopropanol amide of capric acid, as a surfactant or a related adjuvant of surfactants. epa.gov In this capacity, its function is to improve the efficacy of the active pesticide ingredient by enhancing its spreading, sticking, and penetration capabilities on the target surface, such as a plant's leaves. jiahua.com The EPA has exempted this compound from the requirement of a tolerance when used in accordance with good agricultural practices as an inert ingredient in pesticide formulations applied to growing crops or to raw agricultural commodities after harvest. epa.gov

The environmental fate and impact of this compound are critical areas for future research. General data on related fatty acid amides suggest that biodegradation is a likely pathway for their environmental breakdown. europa.eueuropa.eu However, specific studies on the biodegradation of this compound in soil and aquatic environments, its potential for bioaccumulation, and its mobility in soil are needed to fully assess its environmental profile.

Future research could also explore the potential for this compound to influence microbe-plant interactions. Some acyl amides have been studied for their role in modulating quorum sensing in bacteria, which can impact plant health and development. researchgate.net Investigating whether this compound possesses similar properties could open new avenues for its application in agriculture beyond its role as a surfactant.

Table 1: Regulatory and Functional Information in Agrochemistry

| Identifier | Classification | Regulatory Status (U.S. EPA) | Potential Function |

|---|

Unveiling Undiscovered Biological Roles and Mechanisms

Current non-clinical research has utilized this compound primarily as a model compound to investigate the fundamental mechanisms of radiation- and photo-induced damage to more complex biological molecules, specifically sphingolipids. researchgate.net Sphingolipids are essential components of cell membranes and are involved in various signaling pathways.

Studies involving the photolysis of this compound have provided insights into the decomposition pathways of sphingomyelin. researchgate.net The research indicates that the destruction of these molecules can proceed via the rupture of a C-C bond. A key step in this process is the formation and subsequent decomposition of nitrogen-centered radicals generated from the parent compound. researchgate.net This mechanism is significant as it points to a non-enzymatic pathway for the degradation of important cellular lipids under the influence of radiation.

The data gathered from the radiolysis and photolysis of this compound helps to model and understand how similar structures within larger, more complex biomolecules might behave under oxidative stress or radiation exposure.

Future research is needed to determine if this compound has any intrinsic biological activity beyond its use as a structural analog. Given its amide structure, it is plausible that it could interact with enzymes or receptors in biological systems. However, dedicated studies are required to explore these potential interactions and to ascertain whether it can influence any cellular processes directly. The general class of amides has been explored for a wide range of biological activities, suggesting that a deeper investigation into the specific properties of this compound is warranted. ontosight.aiontosight.ai

Table 2: Research Findings on Decomposition Mechanisms

| Experimental Condition | Compound Studied | Key Observation | Implied Mechanism |

|---|---|---|---|

| Photolysis | This compound | Decomposition of the molecule | Formation and decomposition of N-centered radicals leading to C-C bond rupture |

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(2-Hydroxypropyl)hexanamide-based polymers?

Methodological Answer: this compound (HPH)-based polymers, such as hyperbranched HPMA analogs, are synthesized via reversible addition–fragmentation chain-transfer (RAFT) polymerization. Key reagents include methacryloyl chloride, 1-amino-2-propanol, and ethylene dimethacrylamide (EDMA) as branching agents. Reaction conditions (e.g., solvent: anhydrous DMAc; initiator: AIBN) are optimized to control molecular weight and branching density .

Characterization Techniques:

| Technique | Purpose | Example Data from Studies |

|---|---|---|

| NMR | Confirm monomer incorporation, branching topology | Degree of branching: 25–40% |

| SEC-MALLS | Determine molecular weight (Mw) and polydispersity index (PDI) | Mw: 20–50 kDa; PDI: 1.2–1.5 |

| DLS/TEM | Analyze hydrodynamic diameter and nanoparticle morphology | Size: 7–40 nm in aqueous solution |

Q. How are in vitro cellular uptake and cytotoxicity of HPH polymers evaluated in pancreatic cancer models?

Methodological Answer:

- 2D Models : MIA PaCa-2 cells are treated with Cy5-labeled polymers, and uptake is quantified via fluorescence microscopy or flow cytometry. Cytotoxicity is assessed using PrestoBlue™ (metabolic activity) and LDH release assays (membrane integrity) .

- 3D Spheroids : Cultrex-BME is used to form spheroids. Polymer penetration is measured via confocal microscopy, and viability is tested with CellTiter-Glo® 3D (ATP quantification). Co-culture with mesenchymal stem cells (MSCs) mimics stromal barriers in pancreatic tumors .

Advanced Research Questions

Q. Why do HPH polymers show discrepancies between in vitro efficacy and in vivo tumor suppression?

Methodological Answer: Discrepancies arise due to:

- Poor Tumor Accumulation : Low circulation retention (e.g., rapid renal clearance) limits tumor exposure. PET imaging with ⁸⁹Zr-labeled polymers revealed <5% tumor uptake in xenografts .

- Drug Release Kinetics : Slow hydrolysis of amide-linked gemcitabine (GEM) in tumors reduces active drug concentration. LC-MS/MS studies show <20% GEM release within 48 hours .

- Stromal Barriers : Dense tumor matrices impede nanoparticle penetration. Co-culture spheroid models with MSCs replicate this resistance .

Q. How do hyperbranched HPH architectures improve drug delivery compared to linear analogs?

Methodological Answer: Hyperbranched polymers exhibit:

- Unimolecular Micelle Behavior : Stable core-shell structures enable high drug loading (e.g., 15–25 wt% GEM) without aggregation .

- Multivalent Functionalization : Abundant end-groups allow simultaneous conjugation of targeting ligands (e.g., folate) and imaging agents (e.g., Cy5) .

- Enhanced Solubility : Hyperbranched HPMA derivatives retain water solubility at molecular weights >30 kDa, unlike linear polymers .

Q. What strategies enhance tumor-specific accumulation of HPH-drug conjugates?

Methodological Answer:

- Receptor Targeting : Conjugation to ligands like transferrin (TfR1 overexpression in pancreatic tumors) improves uptake. Radiolabeled polymers show 2–3× higher tumor retention when targeted .

- pH/Labile Linkers : Incorporation of hydrazone or disulfide bonds accelerates drug release in acidic/redox-active tumor microenvironments .

- Dual-Drug Conjugates : Co-loading gemcitabine with stromal disruptors (e.g., hyaluronidase) enhances tumor penetration in orthotopic models .

Data Contradictions and Resolution

Q. Conflicting reports on HPH polymer toxicity: How to reconcile in vitro cytocompatibility with in vivo organ accumulation?

Resolution:

- In Vitro : Polymers show >90% viability in MIA PaCa-2 cells (PrestoBlue™). However, in vivo PET/MRI reveals liver/kidney accumulation (⁸⁹Zr-labeled polymers: liver = 30–40% ID/g; kidneys = 20–25% ID/g), suggesting organ-specific toxicity risks .

- Mitigation : Surface PEGylation reduces opsonization and liver uptake. Dose fractionation (e.g., 5 mg/kg weekly vs. 20 mg/kg single dose) minimizes renal toxicity .

Future Research Directions

Q. What advanced characterization techniques are needed to resolve HPH polymer heterogeneity?

Methodological Recommendations:

- AF4-MALS : Asymmetric flow field-flow fractionation coupled with MALS for precise size/distribution analysis of branched polymers .

- ToF-SIMS : Time-of-flight secondary ion mass spectrometry to map drug distribution in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.